molecular formula C18H15ClN2OS B2980366 N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide CAS No. 304895-49-6

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide

Katalognummer: B2980366
CAS-Nummer: 304895-49-6
Molekulargewicht: 342.84
InChI-Schlüssel: MVCNUTBZWFDVNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(3-Chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a thiazole-based acetamide derivative characterized by a 3-chlorobenzyl substituent at the 5-position of the thiazole ring and a phenyl group on the acetamide moiety. The compound’s synthesis involves reacting 2-amino-5-(3-chlorobenzyl)-1,3-thiazole with chloroacetyl chloride, followed by substitution with a phenyl group . Its structural features, including the chloro-substituted benzyl and aromatic acetamide groups, contribute to its bioactivity and physicochemical properties.

Eigenschaften

IUPAC Name

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c19-15-8-4-7-14(9-15)10-16-12-20-18(23-16)21-17(22)11-13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCNUTBZWFDVNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide typically involves the reaction of 3-chlorobenzyl bromide with 2-aminothiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with phenylacetyl chloride to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like DMF or DMSO.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways and subsequent biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Varying Benzyl Substituents

Substituents on the benzyl group significantly influence biological activity. Key analogs include:

Compound Name Benzyl Substituent Acetamide Group Key Properties/Activity Reference
N-[5-(3-Chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide 3-Chlorobenzyl Phenyl Anticancer (NCI screening)
2-Chloro-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]acetamide 3-Chlorobenzyl Chloroacetyl Intermediate in synthesis
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 2,4-Dichlorobenzyl Thiophene-2-carboxamide Cytotoxic/cytostatic effects
2-Phenoxy-N-[5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl]acetamide 3-Trifluoromethylbenzyl Phenoxy Higher lipophilicity (LogP ~3.88)
N-(5-Isopropyl-1,3-thiazol-2-yl)-2-phenylacetamide (BML-259) Isopropyl Phenyl Cdk5 inhibitor (anticancer)

Key Observations :

  • Halogen Effects: The 3-chlorobenzyl group in the target compound balances lipophilicity and electronic effects, enhancing membrane permeability compared to non-halogenated analogs. Dichlorinated derivatives (e.g., 2,4-dichlorobenzyl in compound 5f ) show enhanced cytotoxicity, likely due to increased electron-withdrawing effects and steric interactions.
  • Non-Aromatic Substituents: BML-259 (isopropyl substituent) exhibits distinct activity as a Cdk5 inhibitor, emphasizing that non-aromatic groups can redirect biological targets .

Analogs with Modified Acetamide Moieties

The acetamide group’s structure directly impacts binding affinity and metabolic stability:

Compound Name Acetamide Modification Activity/Properties Reference
N-[5-(3-Chlorobenzyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Morpholino Anticancer (NCI screening)
N-(3-Chlorophenyl)-2-[[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide Thiadiazole-thioether Undisclosed (structural analog)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Morpholino Preclinical candidate (95% purity)
N-[5-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide 4-Hydroxyphenyl Increased polarity (PSA 70.23)

Key Observations :

  • Morpholino Derivatives: Morpholino-substituted analogs (e.g., ) demonstrate improved solubility due to the polar oxygen atom, enhancing pharmacokinetic profiles .
  • Thiophene/Thiadiazole Modifications : Thiophene-2-carboxamide derivatives () exhibit potent cytostatic effects, suggesting that heterocyclic acetamide replacements enhance DNA intercalation or enzyme inhibition .
  • Polar Groups : The 4-hydroxyphenyl analog () has a higher polar surface area (PSA 70.23), which may limit blood-brain barrier penetration but improve aqueous solubility .

Anticancer Activity

  • Target Compound : Screened by the NCI’s Developmental Therapeutics Program, showing promise in preliminary assays .
  • Morpholino Analog (): Demonstrated superior activity in NCI panels compared to the phenyl-substituted target compound, likely due to enhanced hydrogen bonding with target proteins .
  • Thiophene-2-carboxamide (Compound 5f, ) : Exhibited significant cytotoxic effects (IC50 < 10 µM) in vitro, outperforming chlorobenzyl derivatives in certain cancer cell lines .

Antiviral Potential

  • Structural similarities suggest possible antiviral utility .

Physicochemical and Pharmacokinetic Properties

Property Target Compound BML-259 Morpholino Analog 4-Hydroxyphenyl Analog
Molecular Weight 345.83 g/mol 260.35 g/mol ~350 g/mol (estimated) 234.27 g/mol
LogP ~3.5 (estimated) 3.88 ~2.8 ~2.5
PSA ~70 Ų 70.23 Ų ~85 Ų 70.23 Ų
Solubility Low (lipophilic) Moderate Moderate-High High

Biologische Aktivität

N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, a chlorobenzyl group, and a phenylacetamide moiety. Its unique structure contributes to its biological properties. The compound can be synthesized through the reaction of 3-chlorobenzyl bromide with 2-aminothiazole, followed by acylation with phenylacetyl chloride in suitable solvents like acetonitrile or DMF.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound against various pathogens. In vitro studies have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for active derivatives range from 0.22 to 0.25 μg/mL, indicating strong bactericidal properties .

Table 1: Antimicrobial Activity Summary

PathogenMIC (μg/mL)MBC (μg/mL)Activity Type
Staphylococcus aureus0.22-Bactericidal
Methicillin-resistant S. aureus0.25-Bactericidal
Escherichia coli--Less effective
Candida albicans--Moderately effective

The biological activity of this compound is believed to involve interaction with specific molecular targets within microbial cells. It may inhibit key enzymes involved in cellular processes, such as DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR inhibitors .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activity of several derivatives based on their structural modifications. The results indicated that compounds with halogenated substituents exhibited enhanced lipophilicity and better penetration through cell membranes, leading to improved antimicrobial efficacy against Gram-positive bacteria .
  • Synergistic Effects : In combination studies, this compound demonstrated synergistic effects when used alongside established antibiotics like Ciprofloxacin and Ketoconazole, reducing their MICs significantly .
  • Biofilm Inhibition : The compound also showed promising results in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard treatments like Ciprofloxacin in terms of biofilm reduction percentage .

Toxicity and Safety Profile

Hemolytic assays indicated that this compound has low hemolytic activity (% lysis ranging from 3.23 to 15.22%), suggesting a favorable safety profile for further development . Additionally, non-cytotoxicity was confirmed with IC50 values greater than 60 μM.

Q & A

Q. What is the optimal synthetic route for N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide?

The compound can be synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 2-amino-5-(3-chlorobenzyl)-1,3-thiazole with phenylacetyl chloride in the presence of triethylamine (TEA) as a base. The reaction is carried out in anhydrous dioxane at 20–25°C, followed by dilution with water to precipitate the product. Recrystallization from ethanol-DMF (1:1) yields pure crystals. Key parameters include stoichiometric control (1:1 molar ratio of amine to acyl chloride) and inert conditions to avoid hydrolysis of the acyl chloride .

Q. How can the structure and purity of the compound be validated post-synthesis?

  • 1H-NMR : Confirm the presence of characteristic signals, e.g., aromatic protons (δ 7.25–7.36 ppm for the chlorobenzyl group) and NH protons (δ ~12.17 ppm) .
  • Elemental Analysis : Verify calculated vs. experimental values for C, H, N (e.g., C: 47.85% calc. vs. 47.80% obs.) to confirm stoichiometry .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and thiazole ring vibrations (~1500 cm⁻¹) .

Q. What solvents are suitable for recrystallization to improve yield and purity?

Ethanol-DMF mixtures (1:1) are effective for recrystallizing thiazole-acetamide derivatives, balancing solubility and polarity to yield high-purity crystals. Alternative solvents like ethyl acetate-petroleum ether may be tested for optimization .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological interactions?

Molecular docking studies (e.g., using AutoDock Vina) can model interactions with target proteins like kinases or receptors. For example, docking against cancer-related targets (e.g., EGFR) may reveal binding poses stabilized by hydrogen bonds between the acetamide group and active-site residues. Validate results with MD simulations to assess binding stability .

Q. How to resolve discrepancies in elemental analysis or spectral data?

  • Elemental Analysis : Repeat combustion analysis under controlled oxygen flow to ensure complete oxidation of sulfur and chlorine.
  • NMR Signal Splitting : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons. For example, NOESY can clarify spatial proximity of chlorobenzyl and thiazole protons .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm molecular ions (e.g., [M+H]⁺) and rule out impurities .

Q. What in vitro assays are suitable for evaluating anti-cancer activity?

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
  • Apoptosis : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells.
  • Enzymatic Inhibition : Test inhibition of kinases (e.g., PI3K) using ADP-Glo assays. Compare with reference inhibitors like imatinib .

Q. How to optimize reaction conditions for scale-up synthesis?

  • Solvent Choice : Replace dioxane with THF or acetonitrile for safer large-scale reactions.
  • Catalysis : Test phase-transfer catalysts (e.g., TBAB) to enhance acyl chloride reactivity.
  • Temperature Control : Gradual addition of acyl chloride at 0°C minimizes side reactions .

Data Analysis and Experimental Design

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Analog Synthesis : Modify substituents on the phenylacetamide (e.g., electron-withdrawing groups at para positions) and thiazole rings.
  • Biological Testing : Corrogate cytotoxicity data with substituent Hammett constants (σ) to identify electronic effects.
  • Computational QSAR : Develop regression models linking descriptors (e.g., logP, polar surface area) to activity .

Q. What strategies mitigate crystallographic challenges during X-ray diffraction analysis?

  • Crystal Growth : Use slow evaporation in DMSO/water (2:1) to obtain single crystals.
  • Data Collection : Resolve twinning with SHELXD or refine high-resolution data using SHELXL. Validate with R-factor convergence (<5%) .

Q. How to assess metabolic stability in preclinical studies?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.